

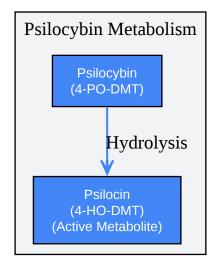
preliminary receptor binding profile of

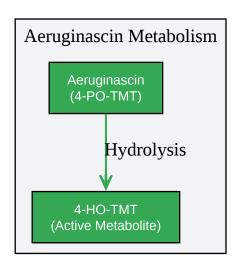
aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Receptor Binding Profile of Aeruginascin

Introduction


Aeruginascin, or 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT), is a naturally occurring tryptamine analog of psilocybin found in certain species of mushrooms, such as Inocybe aeruginascens and Pholiotina cyanopus[1][2]. Structurally, it is the N-trimethyl analogue of psilocybin[2]. Anecdotal reports have associated the ingestion of aeruginascincontaining mushrooms with euphoric experiences, distinct from the classic psychedelic effects of psilocybin[2][3][4]. This has prompted scientific interest in its pharmacological profile to understand its potential contribution to the overall psychoactive effects of these mushrooms, often discussed in the context of an "entourage effect"[1][4][5].


This technical guide provides a comprehensive overview of the preliminary receptor binding data for **aeruginascin** and its putative active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). It is intended for researchers, scientists, and drug development professionals investigating the pharmacology of psychedelic compounds.

Metabolic Profile

Similar to the metabolic pathway of psilocybin to its active form, psilocin, it is hypothesized that **aeruginascin** acts as a prodrug. Through hydrolysis, it is converted into its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)[6][7]. This biotransformation is a critical step for its pharmacological activity.

Click to download full resolution via product page

Figure 1: Hypothesized metabolic pathways of Psilocybin and Aeruginascin.

Receptor Binding Profile

The primary mechanism of action for classic psychedelics involves interaction with serotonin receptors. Research into **aeruginascin** has focused on its affinity and its metabolite's affinity for these receptors.

Quantitative Binding Affinity Data

Initial hypotheses suggested that **aeruginascin**'s metabolite, 4-HO-TMT, would exhibit strong agonist activity at the 5-HT₃ receptor, similar to the structurally related bufotenidine[6][7]. However, experimental data from competitive radioligand binding assays have contradicted this, showing no significant binding at the 5-HT₃ receptor[6][7]. Instead, 4-HO-TMT demonstrates an unexpected binding affinity for 5-HT_{1a}, 5-HT_{2a}, and 5-HT₂– receptors[1][5][6] [7].

The binding affinities (Ki) of 4-HO-TMT are several orders of magnitude lower than that of psilocybin's active metabolite, psilocin[1][5]. **Aeruginascin** itself, as a quaternary ammonium compound, generally shows low activity in receptor assays, though micromolar affinities at the serotonin transporter (SERT) and sigma 1 receptors have been reported[8][9].

The following table summarizes the available quantitative data for the inhibition constants (Ki) in nanomolars (nM).

Compound	5-HT1a (Ki, nM)	5-HT _{2a} (Ki, nM)	5-HT ₂₋ (Ki, nM)	5-HT₃ (Ki, nM)
4-HO-TMT	4400[1][5]	670[1][5]	120[1][5]	>10,000[6]
Psilocybin	No Activity[6]	No Activity[6]	4.6[1][5]	No Activity[6]
Psilocin	Comparable to 4- HO-TMT[6]	Greater than 4- HO-TMT[6]	More potent than 4-HO-TMT[6]	-

Note: "No Activity" indicates that the compound did not show significant binding at the tested concentrations in the specified study[6].

Experimental Protocols

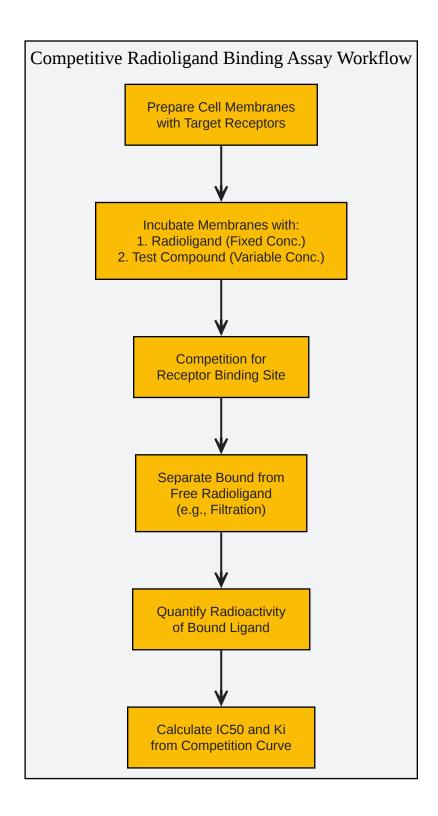
The primary method used to determine the receptor binding affinities of **aeruginascin**'s metabolite is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This in vitro technique is used to measure the affinity of a ligand (the "test" compound, e.g., 4-HO-TMT) for a specific receptor. It involves the competition between the test compound and a known radioactively labeled ligand (radioligand) that has a high affinity for the receptor.

General Protocol:

- Receptor Preparation: Membranes from cells stably transfected with the human serotonin receptor subtypes of interest (e.g., 5-HT_{1a}, 5-HT_{2a}, 5-HT₂, 5-HT₃) are prepared[7][9].
- Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
- Competition: The test compound competes with the radioligand for binding to the receptor's orthosteric site[7].



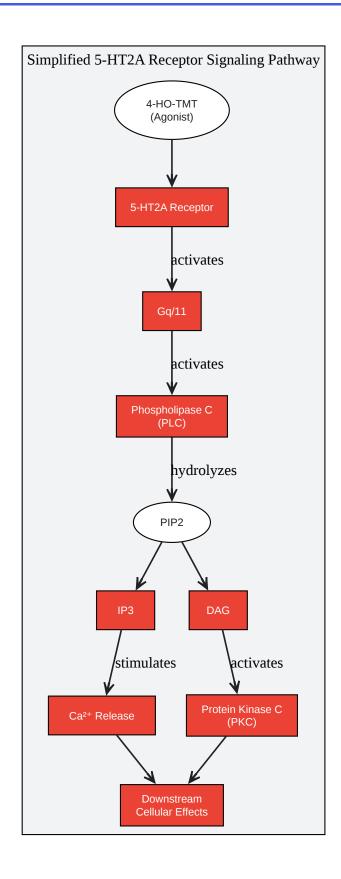
- Separation: After reaching equilibrium, the bound and free radioligand are separated, typically through rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Specific Reagents Mentioned in Literature:

- 5-HT_{1a} Receptor: Radioligand: [3H]WAY100635; Reference Compound: 8-HO-DPAT[8]
- 5-HT_{2a} Receptor: Radioligand: [3H]ketanserin; Reference Compound: Clozapine[8]
- 5-HT₂- Receptor: Radioligand: [3H]LSD; Reference Compound: SB206553[8]

Click to download full resolution via product page

Figure 2: Workflow for a typical competitive radioligand binding assay.



Signaling Pathways

The binding of a ligand to a serotonin receptor initiates a cascade of intracellular signaling events. The 5-HT_{2a} receptor, a G-protein coupled receptor (GPCR), is of particular interest due to its association with the psychotropic effects of tryptamines[3].

Upon agonist binding, the 5-HT_{2a} receptor couples to the Gq/11 family of G-proteins. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Review of Aeruginascin and Potential Entourage Effect in Hallucinogenic Mushrooms -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aeruginascin Wikipedia [en.wikipedia.org]
- 3. Aeruginascin Guide: Uses, Effects, and Benefits in Psychedelic Mushrooms [acslab.com]
- 4. mysupplyco.com [mysupplyco.com]
- 5. A Review of Aeruginascin and Potential Entourage Effect in Hallucinogenic Mushrooms |
 European Psychiatry | Cambridge Core [cambridge.org]
- 6. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure—Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [preliminary receptor binding profile of aeruginascin].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615734#preliminary-receptor-binding-profile-of-aeruginascin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com